Methyl 3-(3-iodopropoxy)benzoate
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Description
“Methyl 3-(3-iodopropoxy)benzoate” is likely a compound that contains a benzoate group, which is a benzene ring attached to a carboxylate (a carbon double-bonded to an oxygen and single-bonded to another oxygen which is bonded to a methyl group). The “3-iodopropoxy” indicates a propoxy group (a chain of three carbons attached to an oxygen) with an iodine atom attached to the third carbon, attached to the third carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as methyl benzoate can be synthesized through esterification of methanol and benzoic acid . Another method involves the reaction of methyl benzoate with a Grignard reagent .Molecular Structure Analysis
The molecular structure would likely involve a benzene ring (a hexagonal ring of 6 carbon atoms) with a carboxylate group (C=O-O-CH3) and a 3-iodopropoxy group (O-CH2-CH2-CH2-I) attached to the third carbon .Chemical Reactions Analysis
Methyl benzoate, a similar compound, can undergo reactions such as nitration, where an NO2 group substitutes one of the hydrogen atoms on the benzene ring . It can also react with hydroxyl radicals .Physical and Chemical Properties Analysis
Based on similar compounds, it might be a solid at room temperature with a certain melting point . It could be combustible and may have certain hazards associated with it .Mechanism of Action
Properties
IUPAC Name |
methyl 3-(3-iodopropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFKCOPVCWIKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737477 |
Source
|
Record name | Methyl 3-(3-iodopropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917902-98-8 |
Source
|
Record name | Methyl 3-(3-iodopropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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